![molecular formula C9H5BrF3NOS B12857937 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethylthio groups. This compound is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method includes the use of tetramethylthiuram disulfide (TMTD) in water, which provides a metal/ligand-free, efficient, and high-yielding route . Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Trifluoromethylation: The trifluoromethylthio group can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Common reagents used in these reactions include N-halosuccinimides for halogenation and various catalysts for radical reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its bromomethyl and trifluoromethylthio groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole include other oxazole derivatives, such as:
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole: Similar in structure but with different positional isomers.
Benzothiazole derivatives: These compounds share similar synthetic routes and applications but differ in their sulfur-containing ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrF3NOS |
---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NOS/c10-4-7-14-8-5(15-7)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2 |
InChI Key |
DRPBBPHNKKUWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)CBr |
Origin of Product |
United States |
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